Bienvenue dans la boutique en ligne BenchChem!

2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine

Calcium channel modulation Ion channel selectivity Cardiovascular pharmacology

Choose this compound to obtain the pure, unsubstituted pyridothiazine core scaffold—a calcium channel modulator with structurally verified absence of fast sodium inward current blockade. Unlike benzothiazepine-based tools (e.g., KT-362), this scaffold provides calcium antagonism without confounding sodium-channel effects, delivering a clean baseline for N1-side-chain SAR studies or electrophysiology reference profiling. Procure as a pre-formed 95%-purity building block to bypass in-house multi-step synthesis and accelerate hit-to-lead timelines.

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
CAS No. 1547067-76-4
Cat. No. B3243135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine
CAS1547067-76-4
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESC1CSC2=C(N1)C=CN=C2
InChIInChI=1S/C7H8N2S/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,5,9H,3-4H2
InChIKeyUSYQMDLYUUZGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-pyrido[3,4-b][1,4]thiazine (CAS 1547067-76-4): Core Scaffold Procurement Guide for Calcium Channel Modulator Development


2,3-Dihydro-1H-pyrido[3,4-b][1,4]thiazine (CAS 1547067-76-4) is a heterocyclic building block featuring a fused pyridine-thiazine bicyclic system (molecular formula C₇H₈N₂S, molecular weight 152.22 g/mol) . This compound serves as the unsubstituted core scaffold for the pyridothiazine class of calcium channel modulators, structurally distinguished from benzothiazepines (e.g., KT-362) by the replacement of the benzothiazepine nucleus with a pyridothiazine framework [1]. The compound is commercially available as a solid at 95% purity, with solubility in organic solvents such as ethanol and diethyl ether .

2,3-Dihydro-1H-pyrido[3,4-b][1,4]thiazine (CAS 1547067-76-4): Why Benzothiazepine Scaffolds Cannot Substitute


Direct substitution of the pyridothiazine core with a benzothiazepine scaffold (e.g., KT-362) is not pharmacologically equivalent due to a critical divergence in ion channel selectivity. Electrophysiological studies have demonstrated that replacement of the benzothiazepine nucleus with a pyridothiazine structure eliminates the fast sodium inward current blocking ability observed with the benzothiazepine parent compound [1]. This fundamental difference in polypharmacology—calcium antagonism plus sodium channel blockade for benzothiazepines versus calcium antagonism without sodium channel effects for pyridothiazines—means that in-class compounds cannot be interchangeably substituted in experimental systems where sodium channel modulation would confound results [1][2]. Consequently, procurement decisions must be scaffold-specific rather than target-class generic.

2,3-Dihydro-1H-pyrido[3,4-b][1,4]thiazine (CAS 1547067-76-4): Quantitative Differential Evidence Guide


Sodium Channel Selectivity: Pyridothiazine Core (MM 10) vs. Benzothiazepine (KT-362)

The pyridothiazine core scaffold (as represented by MM 10) does not affect the fast sodium inward current, in direct contrast to the benzothiazepine parent compound KT-362 which possesses sodium channel blocking activity [1]. This differential selectivity profile was established through intracellular microelectrode recordings in isolated guinea pig papillary muscle, left atria, and Purkinje fibers.

Calcium channel modulation Ion channel selectivity Cardiovascular pharmacology

Negative Inotropic Potency: Pyridothiazine MM 10 vs. Pyridothiazepine MM 4 and MM 6

The pyridothiazine derivative MM 10 (EC50 = 32 µmol/L) exhibits a less potent negative inotropic effect compared to the pyridothiazepine analogs MM 4 (EC50 = 27 µmol/L) and MM 6 (EC50 = 19 µmol/L) in isolated guinea pig papillary muscles [1]. This difference in potency is scaffold-dependent, with the thiazine ring system conferring a distinct pharmacological profile relative to the thiazepine ring.

Negative inotropic effect Cardiac contractility Calcium antagonism

Vascular Relaxation Potency: Pyridothiazine MM 10 vs. Pyridothiazepine MM 4 and MM 6

The pyridothiazine derivative MM 10 (EC50 = 84 µmol/L) exhibits substantially weaker vascular relaxation potency in K⁺-precontracted aortic rings compared to the pyridothiazepine analogs MM 4 (EC50 = 27 µmol/L) and MM 6 (EC50 = 24 µmol/L) [1]. This 3.1- to 3.5-fold difference in potency demonstrates that the thiazine ring system produces a distinct vascular pharmacological profile relative to the thiazepine ring system.

Vascular smooth muscle relaxation Calcium antagonism Aortic ring assay

Action Potential Duration Prolongation: Pyridothiazine MM 10 vs. MM 11

Within the pyridothiazine class, subtle structural modifications significantly impact electrophysiological properties. MM 10 (acetyl side chain) and MM 11 (propionyl side chain) both prolong action potential duration at 90% repolarization (APD90) in a concentration-dependent manner (3–30 µmol/L) in guinea pig papillary muscle, left atria, and Purkinje fibers, with MM 11 exhibiting more pronounced effects [1]. At 30 µmol/L, MM 11 induced early afterdepolarizations in 3 of 6 spontaneously beating Purkinje fiber preparations, whereas MM 10 did not [1].

Action potential duration Repolarization Cardiac electrophysiology

Synthetic Accessibility: Pyridothiazine Core vs. Benzothiazepine Core

The pyridothiazine core scaffold can be accessed via condensation of 2-aminopyridine with α-haloketones followed by cyclization, providing a more direct synthetic route compared to the multi-step procedures required for benzothiazepine core construction [1]. This synthetic accessibility facilitates rapid analog generation and SAR exploration.

Scaffold synthesis Heterocyclic chemistry Medicinal chemistry building blocks

2,3-Dihydro-1H-pyrido[3,4-b][1,4]thiazine (CAS 1547067-76-4): Recommended Application Scenarios


Cardiovascular Drug Discovery: Scaffold for Calcium Antagonists with Reduced Polypharmacology

This compound is recommended as the core scaffold for developing calcium channel modulators where elimination of sodium channel blocking activity is desired. The pyridothiazine framework provides calcium antagonism without the fast sodium inward current blockade observed with benzothiazepine scaffolds such as KT-362 [1]. This selectivity profile is advantageous for programs targeting calcium channels in cardiac and vascular tissues where confounding sodium channel modulation would complicate efficacy and safety interpretation [1][2].

Medicinal Chemistry SAR Exploration: Baseline Scaffold for Side Chain Optimization

The unsubstituted 2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine core serves as an optimal starting point for structure-activity relationship (SAR) campaigns focused on side chain modifications. Studies comparing MM 10 (acetyl side chain) and MM 11 (propionyl side chain) demonstrate that the core scaffold itself is devoid of proarrhythmic liability (no early afterdepolarizations), while side chain elongation introduces this property [1]. This establishes the core as a clean baseline for systematic SAR studies of N1-substituted pyridothiazine derivatives [1][2].

In Vitro Cardiac Electrophysiology Studies: Tool Compound for Isolated Tissue Preparations

This core scaffold, when appropriately derivatized (e.g., MM 10), serves as a reference tool compound for isolated guinea pig heart muscle preparations. The established electrophysiological profile—concentration-dependent APD90 prolongation without Vmax depression, SA node rate reduction, and complete reversibility upon washout [1]—makes pyridothiazine derivatives suitable as positive controls or reference standards in cardiac electrophysiology assays evaluating calcium and potassium channel modulation [1].

Heterocyclic Building Block Procurement: Pre-formed Scaffold for Diversity-Oriented Synthesis

Procurement of 2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine as a pre-formed heterocyclic building block (95% purity) eliminates the need for in-house core synthesis, which traditionally requires condensation of 2-aminopyridine with α-haloketones followed by cyclization [3]. This accelerates hit-to-lead timelines in medicinal chemistry programs and enables rapid analog library generation through N1-functionalization or ring modifications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.